REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:5][CH:4]([C:6]#[N:7])[CH2:3]1.Br[CH2:9][CH2:10][CH2:11][Cl:12].C([O-])([O-])=O.[Cs+].[Cs+]>C(#N)C.CCOC(C)=O>[Cl:12][CH2:11][CH2:10][CH2:9][N:2]1[CH2:5][CH:4]([C:6]#[N:7])[CH2:3]1 |f:0.1,3.4.5|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
Cl.N1CC(C1)C#N
|
Name
|
|
Quantity
|
415 μL
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
Cs2CO3
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 25° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Type
|
CUSTOM
|
Details
|
Filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
residue purified by chromatography (40 g column, 50 μm from Analogix, 0 to 5% over 20 min (MeOH containing 10% ammonium hydroxide)/dichloromethane (
|
Duration
|
20 min
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCN1CC(C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.45 mmol | |
AMOUNT: MASS | 230 mg | |
YIELD: PERCENTYIELD | 68.8% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |